2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine ring system with a 2,4-dioxo-3,4-dihydro scaffold. The 3-butyl substituent enhances lipophilicity, while the N,N-dipropylacetamide side chain contributes to its pharmacokinetic profile by balancing solubility and membrane permeability.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-4-7-11-20-17(23)16-14(8-12-25-16)21(18(20)24)13-15(22)19(9-5-2)10-6-3/h8,12H,4-7,9-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEKJEGBXXESRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide can be approached via several synthetic routes:
Multi-Step Synthesis: : This involves the preparation of key intermediates through various reactions like condensation, cyclization, and alkylation.
Reaction Conditions: : Typical reaction conditions may involve specific solvents (like DMSO or DMF), catalysts (such as Lewis acids), and controlled temperatures ranging from room temperature to 100°C, depending on the step involved.
Industrial Production Methods
For large-scale industrial production, methods often leverage continuous flow chemistry to improve yield and efficiency. This involves:
Reactors: : Using specialized reactors that can handle the high temperatures and pressures required.
Automation: : Employing automated systems to precisely control reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions:
Oxidation: : Using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions with halogenated intermediates.
Common Reagents and Conditions
Oxidation: : Commonly performed in aqueous or organic solvents, at temperatures ranging from 25°C to 80°C.
Reduction: : Typically done in inert atmospheres (e.g., nitrogen) at low temperatures.
Substitution: : Often carried out in polar aprotic solvents like acetonitrile.
Major Products
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Results in alcohols or amines.
Substitution: : Produces alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Intermediate for complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, useful in biochemical studies.
Cell Studies: : Used in assays to study cell signaling pathways.
Medicine
Drug Development: : Investigated for potential therapeutic uses, particularly in targeting specific biochemical pathways.
Industry
Material Science: : Utilized in the development of advanced materials with unique properties.
Agriculture: : Examined for use in agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors that play a role in disease pathways.
Pathways Involved: : The compound may modulate signaling pathways such as MAPK or PI3K/AKT, leading to therapeutic effects.
Comparison with Similar Compounds
(a) N-(3-((2,4-Dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)phenyl)-2-ph... (BD01465522)
- Molecular Formula : C₂₄H₂₃N₃O₃S
- Molecular Weight : ~433.5 g/mol
- Key Differences: Substituent at Position 3: Propyl (vs. butyl in the target compound), reducing lipophilicity (predicted logP: ~3.2 vs. ~3.8 for the target). Acetamide Side Chain: Aromatic phenylmethyl group (vs.
(b) 2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide
- Molecular Formula : C₁₉H₂₀FN₃O₄S
- Molecular Weight : 405.44 g/mol
- Key Differences :
- Substituent at Position 3: 4-Fluorobenzyl group (electron-withdrawing), enhancing metabolic stability compared to the aliphatic butyl group.
- Acetamide Side Chain: N-(3-methoxypropyl), introducing polarity via the ether oxygen, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Analogs with Modified Pyrimidine Scaffolds
(a) (2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl Phosphonic Acid (3f)
- Molecular Formula: Not explicitly provided ().
(b) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Molecular Formula : C₁₂H₁₆N₂O₃S₂
- Key Differences :
Data Tables
Table 1. Structural and Physicochemical Comparison
*logP estimated using fragment-based methods (e.g., XLogP3).
Research Findings and Implications
Impact of Alkyl Chain Length : The 3-butyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., kinases) compared to shorter-chain analogs like BD01465522 (3-propyl) .
Side Chain Modifications : The N,N-dipropylacetamide group balances lipophilicity and solubility, whereas polar groups (e.g., phosphonic acid in 3f) may limit bioavailability despite improving target affinity .
Metabolic Stability : Fluorinated analogs (e.g., ) resist oxidative metabolism, while ester-containing compounds (e.g., ) are prone to hydrolysis .
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide is a synthetic organic molecule notable for its complex thieno[3,2-d]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The unique structural features of this compound may contribute to its pharmacological properties, which include antimicrobial and anticancer activities.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core with a butyl group and dipropylacetamide substituents. The molecular formula is , and it possesses a molecular weight of approximately 392.48 g/mol. The presence of the butyl and dipropyl groups enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 392.48 g/mol |
| Lipophilicity | High |
Biological Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant biological activities. Notable findings regarding the biological activity of This compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to affect key signaling pathways involved in cell cycle regulation and apoptosis. For instance, studies have indicated that it may inhibit the activity of specific kinases that are often dysregulated in cancer cells.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes that play critical roles in metabolic pathways. This could lead to therapeutic applications in metabolic disorders.
Case Studies
Several case studies have explored the biological activity of related compounds within the thieno[3,2-d]pyrimidine class:
- Case Study 1 : A study on a similar thieno[3,2-d]pyrimidine derivative demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating strong potential for further development as an anticancer agent.
- Case Study 2 : Another investigation reported that a thieno[3,2-d]pyrimidine analog effectively inhibited bacterial growth in Gram-positive strains with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
The proposed mechanism of action for This compound includes:
- Inhibition of Protein Kinases : By targeting specific kinases involved in cell signaling pathways, this compound may disrupt cellular processes critical for tumor growth and survival.
- Interference with DNA Synthesis : The structural similarity to nucleobases suggests potential interference with DNA replication processes in rapidly dividing cells.
Q & A
Basic Research Questions
Q. What are the key strategies for optimizing multi-step synthesis of this thienopyrimidine derivative?
- Methodological Answer : Synthesis typically involves sequential alkylation, cyclization, and amidation. For example, alkylation of the thienopyrimidine core with butyl groups can be achieved using potassium carbonate in ethanol at 60–80°C . Cyclization steps often require anhydrous conditions with DMF as a solvent, while amidation employs propylamine derivatives under reflux. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Confirms substituent positions and core integrity (e.g., δ 1.2–1.6 ppm for butyl/propyl chains) .
- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ = ~460 Da) .
Q. How can researchers assess the compound’s potential therapeutic applications?
- Methodological Answer : Initial screening includes:
- In vitro assays : Antimicrobial activity via MIC tests against Gram-positive/negative strains .
- Enzyme inhibition studies : Kinase or protease inhibition assays (IC50 determination) .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Contradictions may arise from structural analogs or assay conditions. Strategies include:
- Dose-response curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) .
- Metabolic stability testing : Use liver microsomes to identify degradation products that alter efficacy .
- Structural analogs comparison : Compare with derivatives (e.g., 3-methylbutyl vs. 2-methylpropyl substituents) to isolate active moieties .
Q. What reaction mechanisms govern oxidation/reduction pathways in this compound?
- Methodological Answer :
- Oxidation : The thienopyrimidine core reacts with KMnO4/H2O2, forming sulfone derivatives. Reaction progress is monitored via FT-IR (S=O peak at ~1250 cm⁻¹) .
- Reduction : NaBH4 selectively reduces the 2,4-dioxo groups to hydroxyl intermediates, confirmed by NMR (disappearance of carbonyl signals at ~170 ppm) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied alkyl chains (e.g., ethyl, pentyl) to assess hydrophobicity effects .
- Functional group substitution : Replace dipropylacetamide with phenylacetamide to evaluate steric impacts .
- Bioisosteric replacement : Substitute sulfur in the thieno ring with oxygen (furopyrimidine) to study electronic effects .
Q. Which advanced techniques address solubility challenges in biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
- Prodrug derivatization : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- Nanonization : Formulate as nanoparticles (50–200 nm) via solvent evaporation .
Q. What methodologies elucidate thermal stability and degradation pathways?
- Methodological Answer :
- DSC/TGA : Determine melting points (~200–220°C) and decomposition thresholds .
- Forced degradation studies : Expose to heat (60°C/75% RH) and analyze degradation products via LC-MS .
Key Considerations for Researchers
- Avoid commercial sources : Exclude data from non-peer-reviewed platforms (e.g., BenchChem) .
- Prioritize reproducibility : Detailed reaction logs (time, solvent batches) are critical for replicating results .
- Leverage computational tools : Molecular docking (AutoDock Vina) predicts binding modes to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
